

# Application Notes and Protocols for SB-633825

## In Vitro Kinase Assay

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: SB-633825

Cat. No.: B15541021

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of **SB-633825** against its primary kinase targets: TIE2, LOK (STK10), and BRK (PTK6). **SB-633825** is a potent, ATP-competitive inhibitor with significant anti-angiogenic and potential anti-cancer properties. The provided protocol utilizes a luminescence-based kinase assay, which offers high sensitivity and a non-radioactive method for quantifying kinase activity. This document includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow.

## Introduction

**SB-633825** is a small molecule inhibitor targeting multiple protein kinases. Its primary targets include the angiopoietin receptor TIE2 (Tyrosine-protein kinase receptor TEK), LOK (Lymphocyte-oriented kinase; STK10), and BRK (Breast tumor kinase; PTK6). By competitively binding to the ATP-binding site of these kinases, **SB-633825** effectively blocks their phosphotransferase activity, thereby modulating downstream signaling pathways involved in angiogenesis, cell proliferation, and migration. Understanding the potency and selectivity of **SB-633825** against these kinases is crucial for its development as a therapeutic agent. This document outlines a robust in vitro kinase assay protocol to quantify the inhibitory activity of **SB-633825**, primarily using the ADP-Glo™ Kinase Assay technology.

## Data Presentation

The inhibitory activity of **SB-633825** against its target kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.

| Target Kinase | SB-633825 IC50 (nM) |
|---------------|---------------------|
| TIE2          | 3.5                 |
| LOK (STK10)   | 66                  |
| BRK (PTK6)    | 150                 |

## Signaling Pathways and Mechanism of Action

**SB-633825** functions by inhibiting key kinases in distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate the mechanism of action of **SB-633825** and the general signaling cascades of its target kinases.



[Click to download full resolution via product page](#)

Mechanism of ATP-competitive inhibition by **SB-633825**.



[Click to download full resolution via product page](#)

Simplified signaling pathways of TIE2, LOK, and BRK inhibited by **SB-633825**.

## Experimental Protocols

The following protocol is for a luminescence-based in vitro kinase assay using the ADP-Glo™ Kinase Assay system. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

## Materials and Reagents

- Enzymes:
  - Recombinant human TIE2 kinase
  - Recombinant human LOK (STK10) kinase

- Recombinant human BRK (PTK6) kinase
- Substrates:
  - Poly(Glu, Tyr) 4:1 for TIE2 and BRK assays
  - Specific peptide substrate for LOK (e.g., RLGRDKYKTLRQIRQ)
- Inhibitor: **SB-633825**
- Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega)
  - ADP-Glo™ Reagent
  - Kinase Detection Reagent
  - Ultra-Pure ATP
  - ADP Standard
- Other Reagents:
  - Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
  - DMSO (for inhibitor dilution)
  - Nuclease-free water
- Equipment:
  - White, opaque 96-well or 384-well plates
  - Multichannel pipettes
  - Plate shaker
  - Luminometer

## Experimental Workflow

The general workflow for the in vitro kinase assay is depicted below.



[Click to download full resolution via product page](#)

Workflow for the ADP-Glo™ in vitro kinase assay.

## Detailed Protocol

- Reagent Preparation:
  - Prepare a 10 mM stock solution of **SB-633825** in 100% DMSO. Create a serial dilution series of the inhibitor in DMSO. A final assay concentration range of 0.1 nM to 10  $\mu$ M is recommended.
  - Prepare the kinase buffer.
  - Dilute the recombinant kinases and substrates to their desired working concentrations in kinase buffer.
  - Prepare the ATP solution at a concentration twice the final desired concentration. The recommended final ATP concentrations are:
    - TIE2 Assay: 1.5  $\mu$ M (at the known ATP Km)
    - LOK Assay: 10  $\mu$ M (based on established radiometric assays)
    - BRK Assay: 10  $\mu$ M (a common starting concentration for tyrosine kinases)
- Kinase Reaction:
  - Add 2.5  $\mu$ L of the serially diluted **SB-633825** or DMSO (as a vehicle control) to the wells of a white, opaque 96-well plate.
  - Add 5  $\mu$ L of the kinase/substrate mixture to each well.
  - Initiate the kinase reaction by adding 2.5  $\mu$ L of the 2X ATP solution to each well. The final reaction volume is 10  $\mu$ L.
  - Mix the plate on a plate shaker for 30 seconds.
  - Incubate the plate at room temperature for 60 minutes.
- ADP Detection:

- After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.
  - Incubate the plate at room temperature for 40 minutes.
  - Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates the luminescence reaction.
  - Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Data Acquisition and Analysis:
    - Measure the luminescence of each well using a plate-reading luminometer.
    - The percentage of kinase inhibition is calculated using the following formula: % Inhibition =  $100 * (1 - (\text{Signal\_Inhibitor} - \text{Signal\_Blank}) / (\text{Signal\_Vehicle} - \text{Signal\_Blank}))$
    - Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Conclusion

This document provides a comprehensive guide for conducting an in vitro kinase assay to determine the inhibitory potency of **SB-633825** against TIE2, LOK, and BRK. The luminescence-based protocol offers a sensitive, reliable, and high-throughput compatible method for characterizing kinase inhibitors. The provided data and diagrams serve as a valuable resource for researchers in the fields of oncology, angiogenesis, and drug discovery. Adherence to this detailed protocol will enable the generation of robust and reproducible data for the evaluation of **SB-633825** and other potential kinase inhibitors.

- To cite this document: BenchChem. [Application Notes and Protocols for SB-633825 In Vitro Kinase Assay]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15541021#sb-633825-in-vitro-kinase-assay-protocol\]](https://www.benchchem.com/product/b15541021#sb-633825-in-vitro-kinase-assay-protocol)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)